synthesis pathway for tris(3,5-diphenylphenyl)phosphane ligand
synthesis pathway for tris(3,5-diphenylphenyl)phosphane ligand
The synthesis of sterically demanding triarylphosphanes is a cornerstone of modern organometallic chemistry. Ligands with massive steric bulk, such as tris(3,5-diphenylphenyl)phosphane , provide an "umbrella" effect that stabilizes low-coordinate transition metal centers (e.g., Pd(0), Pt(0)) while dynamically accelerating reductive elimination in cross-coupling catalytic cycles.
Unlike standard triphenylphosphine, the incorporation of the 3,5-diphenylphenyl (terphenyl-based) moiety dramatically increases the cone angle without significantly altering the electronic basicity of the phosphorus center. Because of this extreme steric hindrance, the synthesis cannot rely on standard Grignard-based phosphination. Instead, it requires a carefully orchestrated two-module approach: a statistically controlled Suzuki-Miyaura cross-coupling followed by cryogenic halogen-metal exchange.
Module 1: Design and Causality of the Bulky Aryl Precursor
The precursor, 1-bromo-3,5-diphenylbenzene , forms the structural foundation of the ligand. Synthesizing this symmetric terphenyl derivative presents a selectivity challenge.
Causality of the Statistical Suzuki Coupling: Rather than utilizing complex protecting group strategies or sequential cross-couplings on a symmetric ring, the most efficient route is a statistically controlled Suzuki-Miyaura coupling [1]. By reacting commercially available 1,3,5-tribromobenzene with exactly 2.0 equivalents of phenylboronic acid, the reaction yields a statistical mixture of mono-, di-, and tri-arylated products. The desired diarylated product (1-bromo-3,5-diphenylbenzene) is easily isolated because the extreme differences in molecular weight and polarity among the byproducts allow for rapid resolution via standard silica gel chromatography.
Self-Validating Protocol: 1-Bromo-3,5-diphenylbenzene
This system utilizes in-process thin-layer chromatography (TLC) and mass spectrometry to validate intermediate formation before downstream progression.
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Reaction Setup: To a 250 mL two-neck round-bottom flask, add 1,3,5-tribromobenzene (3.15 g, 10.0 mmol) and phenylboronic acid (2.44 g, 20.0 mmol).
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Catalyst & Solvent: Add Pd(PPh3)4 (0.58 g, 0.5 mmol, 5 mol%) and dissolve the solid mixture in 100 mL of degassed tetrahydrofuran (THF).
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Base Addition: Introduce 20 mL of a 2M aqueous K2CO3 solution (40.0 mmol) that has been thoroughly sparged with N2 to prevent catalyst oxidation.
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Thermal Activation: Reflux the biphasic mixture vigorously under a nitrogen atmosphere for 16 hours.
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In-Process Control (IPC) 1: Pull a 0.1 mL aliquot of the organic layer. Run a TLC (100% petroleum ether). The target 1-bromo-3,5-diphenylbenzene (R_f ~0.4) must be the dominant spot, cleanly separated from unreacted tribromobenzene (R_f ~0.6) and the over-coupled 1,3,5-triphenylbenzene (R_f ~0.2).
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Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4.
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Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (eluent: petroleum ether) to isolate the precursor as a white crystalline solid (Yield: ~54%).
Module 2: Phosphination via Cryogenic Lithiation
The conversion of the bulky aryl bromide to the triarylphosphane requires overcoming immense steric resistance during the C-P bond formation[2].
Causality of Cryogenic Lithiation over Grignard Formation: Standard magnesium insertion (Grignard formation) of 1-bromo-3,5-diphenylbenzene is sluggish and highly prone to Wurtz-type homocoupling due to the steric bulk of the flanking phenyl rings. To bypass this, we utilize n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). This drives a rapid, quantitative halogen-metal exchange. Furthermore, phosphorus trichloride (PCl3) must be added to a slight excess of the aryllithium species (3.1 equivalents). The extreme steric crowding makes the third substitution step kinetically slow; utilizing a slight excess of the nucleophile and allowing the reaction to warm to room temperature ensures complete conversion, preventing the formation of inseparable chlorodiarylphosphane intermediates.
Self-Validating Protocol: Tris(3,5-diphenylphenyl)phosphane
This workflow requires strict air-free Schlenk techniques. 31P NMR is used as the definitive IPC to validate complete substitution.
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Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with dry N2 (repeat 3 cycles).
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Dissolution: Dissolve 1-bromo-3,5-diphenylbenzene (3.09 g, 10.0 mmol, 3.1 eq) in 40 mL of anhydrous, degassed THF.
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Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.
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Lithiation: Add n-BuLi (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol, 3.1 eq) dropwise via a gas-tight syringe. Stir at -78 °C for 1 hour.
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IPC 2 (Lithiation Check): Quench a 0.1 mL aliquot with D2O. Analyze via GC-MS. The presence of >95% 1-deuterio-3,5-diphenylbenzene confirms complete lithium-halogen exchange.
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Phosphination: Add PCl3 (0.28 mL, 3.2 mmol, 1.0 eq) dropwise. The solution will likely transition from a pale yellow to a deeper, turbid suspension as LiCl precipitates.
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Kinetic Drive: Remove the cooling bath. Allow the reaction mixture to warm slowly to room temperature and stir for 16 hours to force the sterically hindered third substitution.
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IPC 3 (Phosphination Check): Extract a 0.2 mL aliquot under N2, remove the solvent under vacuum, dissolve in CDCl3, and acquire a 31P NMR spectrum. A single resonance peak between -4 to -8 ppm validates the formation of the triarylphosphane. Peaks >100 ppm indicate incomplete substitution (chlorophosphanes).
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Quench & Extraction: Quench the reaction carefully with 10 mL of saturated aqueous NH4Cl. Extract with degassed dichloromethane (3 x 20 mL) under an inert atmosphere to prevent premature oxidation of the electron-rich phosphane.
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Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from a hot ethanol/dichloromethane mixture to yield the pure ligand.
Quantitative Data & Reaction Stoichiometry
Table 1: Stoichiometric Matrix for 1-Bromo-3,5-diphenylbenzene Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |
| 1,3,5-Tribromobenzene | 314.80 | 1.0 | 3.15 g (10.0 mmol) | Electrophile |
| Phenylboronic Acid | 121.93 | 2.0 | 2.44 g (20.0 mmol) | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.05 | 0.58 g (0.5 mmol) | Catalyst |
| K2CO3 (2M aq) | 138.21 | 4.0 | 20.0 mL (40.0 mmol) | Base |
Table 2: Stoichiometric Matrix for Tris(3,5-diphenylphenyl)phosphane Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |
| 1-Bromo-3,5-diphenylbenzene | 309.20 | 3.1 | 3.09 g (10.0 mmol) | Aryl Precursor |
| n-Butyllithium (2.5M) | 64.06 | 3.1 | 4.0 mL (10.0 mmol) | Lithiating Agent |
| Phosphorus Trichloride | 137.33 | 1.0 | 0.28 mL (3.2 mmol) | Phosphorus Source |
Table 3: Comparative Ligand Properties
| Ligand | Est. Tolman Cone Angle (θ) | Electronic Parameter (ν) | Coordination Sterics |
| Triphenylphosphine (PPh3) | 145° | 2068.9 cm⁻¹ | Baseline |
| Tris(3,5-diphenylphenyl)phosphane | ~180-190° | ~2068 cm⁻¹ | Highly Shielded / Wide-Bite [3] |
Pathway and Workflow Visualizations
Retrosynthetic and forward synthesis pathway of tris(3,5-diphenylphenyl)phosphane.
Air-free Schlenk workflow for the lithiation and phosphination of the bulky aryl precursor.
References
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Wang, Z. Q., Li, H. M., Sun, X. J., Cen, F. F., & Ji, B. M. (2009). 1-Bromo-3,5-diphenyl-benzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3082.[Link][1]
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Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2008). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands. Organometallics.[Link][2]
